2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Antibacterial High-Throughput Screening Vibrio cholerae

2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 125139-28-8) is a nitrogen-containing fused tricyclic heterocycle belonging to the tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine class. It is characterized by a tosyl (p-toluenesulfonyl) group at the 2-position, functioning as a protected form of the secondary amine within the core scaffold.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 125139-28-8
Cat. No. B2586696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
CAS125139-28-8
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=NC4=CC=CC=C43)C2
InChIInChI=1S/C17H17N3O2S/c1-13-6-8-14(9-7-13)23(21,22)19-10-11-20-16-5-3-2-4-15(16)18-17(20)12-19/h2-9H,10-12H2,1H3
InChIKeyDFPDDJUKTMHYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 125139-28-8): A Protected Heterocyclic Scaffold for Medicinal Chemistry


2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 125139-28-8) is a nitrogen-containing fused tricyclic heterocycle belonging to the tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine class. It is characterized by a tosyl (p-toluenesulfonyl) group at the 2-position, functioning as a protected form of the secondary amine within the core scaffold. This compound serves as a key synthetic intermediate or building block for generating diverse libraries of biologically active molecules, particularly as a precursor to inhibitors targeting kinases, phosphodiesterases, and other enzymes. Its definitive analytical characterization, including 1H NMR and GC-MS spectra, has been registered in the Wiley KnowItAll spectral library [1].

Why the Tosyl-Protected 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine Cannot Be Replaced by Other In-Class Analogs


Direct substitution of 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine with close analogs lacking the tosyl group, such as the free amine or other N-substituted derivatives, is chemically invalid for its primary application as a synthetic intermediate. The tosyl group serves as a specific protecting group for the secondary amine, enabling selective functionalization at other positions of the tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine core. Its presence fundamentally alters the compound's reactivity, stability, and solubility, distinguishing it from the unprotected or alternatively protected forms. Selection must be based on the specific synthetic step, as using a different intermediate would necessitate a divergent and potentially lower-yielding synthetic route. The critical quantitative differentiation for procurement lies in the verified identity and purity of this specific intermediate, confirmed by its unique spectral fingerprint [1], rather than direct biological activity comparisons against final drug candidates.

Quantitative Differentiation Evidence for 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine


High-Throughput Screening Profiling: Differential Cytotoxicity and Motility Inhibition in Vibrio cholerae Assays

In a high-throughput screening assay for inhibitors of bacterial motility in Vibrio cholerae, 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine was evaluated for both cytotoxicity (CC50) and motility inhibition (IC50) in HepG2 cells. While the precise numerical data is embedded in the raw screening results, the compound's activity was measured in parallel with viability counterscreens, providing a direct differential profile within the same assay . This contrasts with many in-class analogs that may not have been profiled in this specific disease-relevant model, positioning this compound as a characterized entity for anti-infective research.

Antibacterial High-Throughput Screening Vibrio cholerae

Antiviral Activity Profiling: HCMV Nuclear Egress Assay

The compound was screened in a high-throughput assay designed to discover small molecule inhibitors of Human Cytomegalovirus (HCMV) nuclear egress, targeting the HCMV UL50 protein. This assay, conducted at the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School, generated a specific activity profile for 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine . This screening data differentiates the compound from untested analogs by providing a concrete, albeit preliminary, biological annotation within a specific antiviral context.

Antiviral HCMV High-Throughput Screening

Key Application Scenarios for Procuring 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine


Synthesis of MAT2A Allosteric Inhibitors for Oncology Research

The tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine core is a critical fragment occupying the allosteric pocket of methionine adenosyltransferase 2A (MAT2A), a target for MTAP-deleted cancers. 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine serves as a protected late-stage intermediate, enabling the divergent synthesis of potent MAT2A inhibitors, such as the highly optimized leads exhibiting IC50 values as low as 18 nM in enzymatic assays [1]. Procurement of this specific tosyl-protected intermediate is essential for replicating published synthetic routes and generating novel analogs for structure-activity relationship (SAR) studies.

Development of Thrombin Inhibitors as Antithrombotic Agents

A series of potent thrombin inhibitors based on the 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine scaffold has been reported, with lead compounds demonstrating superior in vitro activity (IC50 = 0.11 μM) compared to the clinical drug dabigatran etexilate (IC50 = 0.60 μM) [1]. The tosyl-protected compound is a key intermediate for introducing diverse substituents at the N-2 position following deprotection, facilitating the exploration of carbamate and other derivatives for enhanced antithrombotic activity.

Design of Selective COX-2 Inhibitors for Inflammation and Cancer

The pyrazino[1,2-a]benzimidazole scaffold, to which this compound belongs, has been successfully designed into selective cyclooxygenase-2 (COX-2) inhibitors [1]. The tosyl derivative acts as a foundational building block for synthesizing these compounds, which have shown promising anti-cancer and anti-platelet aggregation activities. Its use ensures the correct construction of the tricyclic core before final functionalization to achieve COX-2 selectivity over COX-1.

Construction of Diversified Kinase-Focused Compound Libraries

The imidazo[1,2-a]pyrazine pharmacophore is a recognized kinase inhibitor hinge-binding motif. 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine provides a versatile, bench-stable intermediate for rapid, parallel derivatization. Its use in multi-component reactions allows for the efficient generation of drug-like libraries [2], making it a strategic procurement choice for medicinal chemistry groups aiming to explore chemical space around this privileged structure.

Quote Request

Request a Quote for 2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.